(2-Chloropyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . This compound is characterized by the presence of a chloropyridine ring and a hydroxypyrrolidine moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of (S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone involves several steps, typically starting with the chlorination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve bulk custom synthesis, ensuring the compound is produced in large quantities with high purity .
Chemical Reactions Analysis
(S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
(S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic processes, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
(S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone can be compared with other organochlorine compounds, such as:
Chloroform: A simple organochlorine compound used as a solvent.
Trichloroethylene: Another organochlorine compound with industrial applications.
Epibatidine: A naturally occurring organochlorine alkaloid with potent biological activity.
The uniqueness of (S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2 |
InChI Key |
TUPYQXDFWMCGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.